Home > Products > Screening Compounds P118895 > Palbociclib Impurity
Palbociclib Impurity - 2172256-78-7

Palbociclib Impurity

Catalog Number: EVT-2659453
CAS Number: 2172256-78-7
Molecular Formula: C15H17N3O3
Molecular Weight: 287.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Palbociclib impurity refers to unwanted byproducts formed during the synthesis of palbociclib, a cyclin-dependent kinase inhibitor primarily used in the treatment of breast cancer. Understanding these impurities is crucial for ensuring the quality and efficacy of palbociclib as a pharmaceutical product. The impurities can arise from various stages of the synthesis process and may affect the safety and effectiveness of the drug.

Source

Palbociclib was developed by Pfizer and is marketed under the brand name Ibrance. It is specifically indicated for use in combination with aromatase inhibitors for treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. The presence of impurities in palbociclib is a significant concern in pharmaceutical manufacturing, necessitating rigorous analytical methods to identify and quantify these compounds.

Classification

Palbociclib impurities can be classified based on their chemical structure and formation pathways. Common classifications include process-related impurities, which are formed during the synthesis, and degradation products that arise from storage or environmental factors. The identification of these impurities typically involves advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Analysis

Methods

The synthesis of palbociclib impurity involves several chemical reactions that can be optimized to improve yields and reduce unwanted byproducts. Recent patents describe methods that utilize mild reaction conditions and readily available raw materials to synthesize specific impurities effectively. For instance, methods involving palladium-carbon catalysis for reduction reactions have been highlighted as efficient strategies to produce palbociclib impurity with high yields while minimizing harsh reaction conditions .

Technical Details

The synthesis typically includes steps such as:

  • Reduction Reactions: Using catalysts like palladium-carbon to reduce nitro groups.
  • Hydrolysis: Conducting hydrolysis reactions under controlled acidic conditions to yield desired impurity compounds.
  • Purification: Employing techniques such as high-performance liquid chromatography (HPLC) for purification and analysis of the final products.
Molecular Structure Analysis

Structure

The molecular structure of palbociclib impurity can vary depending on which specific impurity is being analyzed. For example, one critical impurity has been identified with the chemical formula C21H26N4O3C_{21}H_{26}N_{4}O_{3}, which corresponds to a specific structural arrangement of atoms that includes a pyrido-pyrimidine core structure typical of cyclin-dependent kinase inhibitors.

Data

Structural elucidation techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these impurities. These methods provide detailed insights into the molecular framework, confirming the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in the formation of palbociclib impurities include:

  • Nitration: Introduction of nitro groups into precursor compounds.
  • Reduction: Conversion of nitro groups to amines or other functional groups.
  • Acylation: Addition of acyl groups which can lead to structural variations in the final products.

Technical Details

Each reaction step must be carefully controlled regarding temperature, solvent choice, and reaction time to optimize yield and minimize byproducts. For example, using methanol or water at specific temperatures (e.g., 60 °C) has been shown to facilitate effective reactions while maintaining safety standards .

Mechanism of Action

Process

Palbociclib functions by inhibiting cyclin-dependent kinases 4 and 6, which play a critical role in cell cycle regulation. The inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating. The presence of impurities can potentially alter this mechanism if they interact with the same biological targets.

Data

Research indicates that even minor structural changes in impurities may affect their biological activity, highlighting the importance of thorough characterization .

Physical and Chemical Properties Analysis

Physical Properties

Palbociclib impurities often exhibit distinct physical properties such as melting points, solubility profiles, and spectral characteristics (e.g., ultraviolet-visible absorption). These properties are essential for identifying and quantifying impurities during quality control processes.

Chemical Properties

Chemical properties include reactivity with acids or bases, stability under various environmental conditions (e.g., light exposure, humidity), and potential interactions with other pharmaceutical ingredients. Understanding these properties aids in predicting how these impurities might behave during storage or formulation .

Applications

Scientific Uses

Palbociclib impurities are primarily studied within pharmaceutical development contexts. Their analysis is crucial for:

  • Quality Control: Ensuring that palbociclib formulations meet safety standards.
  • Regulatory Compliance: Meeting guidelines set forth by health authorities regarding permissible levels of impurities.
  • Research: Investigating how different impurities may affect drug efficacy or safety profiles.

Properties

CAS Number

2172256-78-7

Product Name

Palbociclib Impurity

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione

Molecular Formula

C15H17N3O3

Molecular Weight

287.319

InChI

InChI=1S/C15H17N3O3/c1-8-11-7-16-15(21)17-13(11)18(10-5-3-4-6-10)14(20)12(8)9(2)19/h7,10H,3-6H2,1-2H3,(H,16,17,21)

InChI Key

LXLRGUPUCQJUCY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)C(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.